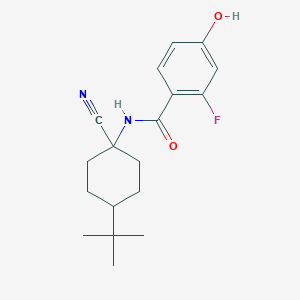![molecular formula C6H9N3O B2891929 2-[(Pyridazin-3-yl)amino]ethan-1-ol CAS No. 1247645-02-8](/img/structure/B2891929.png)
2-[(Pyridazin-3-yl)amino]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(Pyridazin-3-yl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 1247645-02-8 . It has a molecular weight of 139.16 . The IUPAC name for this compound is 2-(3-pyridazinylamino)ethanol . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9N3O/c10-5-4-7-6-2-1-3-8-9-6/h1-3,10H,4-5H2, (H,7,9) . This indicates that the compound contains 6 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 139.16 .
Aplicaciones Científicas De Investigación
Metalation and Carbon-Carbon Coupling Reactions
The metalation of 2-(aminomethyl)pyridine derivatives, including similar structures to "2-[(Pyridazin-3-yl)amino]ethan-1-ol," has been studied, showing the potential for complex formation and carbon-carbon coupling reactions. These reactions are crucial for the development of new materials and chemical synthesis processes. The study by Westerhausen et al. (2001) demonstrates the lithiation and subsequent reaction with dimethylzinc, leading to the formation of various complex compounds, highlighting the versatile chemistry of pyridazin-3-ylamino derivatives (Westerhausen et al., 2001).
Complexation with Metal Ions
Research by Hakimi et al. (2013) explores the complexation of a ligand, resulting from the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, to cadmium(II). This study showcases the potential of pyridazin-3-ylamino derivatives in forming metal complexes with distinct geometric configurations, useful in material science and coordination chemistry (Hakimi et al., 2013).
Synthetic Applications in Heterocyclic Chemistry
The synthesis of novel pyridazinone derivatives, as detailed by Alonazy et al. (2009), demonstrates the flexibility of pyridazin-3-ylamino derivatives in heterocyclic chemistry. These derivatives can undergo further chemical modifications to produce compounds with potential biological activity, highlighting the importance of such structures in pharmaceutical chemistry (Alonazy et al., 2009).
Catalytic Synthesis and Green Chemistry
Michlik and Kempe (2013) introduced a sustainable, iridium-catalyzed pyrrole synthesis utilizing secondary alcohols and amino alcohols, which could include "this compound" derivatives. This method represents a green chemistry approach, reducing environmental impact by utilizing renewable resources and generating valuable heterocyclic compounds (Michlik & Kempe, 2013).
Ionic Liquids and Advanced Materials
Shevchenko et al. (2017) synthesized ionic liquids with novel nitrogenous centers, demonstrating the potential of "this compound" derivatives in the development of new materials with unique electrical and thermal properties. These findings contribute to the advancement of ionic liquids and their applications in various industrial and technological fields (Shevchenko et al., 2017).
Safety and Hazards
The safety information for “2-[(Pyridazin-3-yl)amino]ethan-1-ol” indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
It’s worth noting that similar compounds, such as 6-aryl-3(2h)-pyridazinone derivatives, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
2-(pyridazin-3-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-5-4-7-6-2-1-3-8-9-6/h1-3,10H,4-5H2,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMHQQXWCGRSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2891849.png)



![[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] benzoate](/img/structure/B2891856.png)
![1-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2891858.png)
![2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2891860.png)

![3-(4-fluorobenzyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2891862.png)

![2-(3-benzyl-5,6-dimethyl-2,4-dioxo-4a,7a-dihydrothieno[2,3-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2891866.png)
